molecular formula C12H14O3 B075699 Methyl 4-benzoylbutyrate CAS No. 1501-04-8

Methyl 4-benzoylbutyrate

Cat. No.: B075699
CAS No.: 1501-04-8
M. Wt: 206.24 g/mol
InChI Key: GRIWFUFDJOESIC-UHFFFAOYSA-N
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Description

Methyl 4-benzoylbutyrate is an organic compound with the molecular formula C₁₂H₁₄O₃ and a molecular weight of 206.2378 g/mol . . This compound is characterized by the presence of a benzoyl group attached to a butyrate ester, making it a versatile intermediate in organic synthesis.

Preparation Methods

Methyl 4-benzoylbutyrate can be synthesized through various methods. One common synthetic route involves the reaction of benzenepentanoic acid with methanol in the presence of an acid catalyst . Another method involves the use of p-tosylhydrazone as a starting material, which is dissolved in dry pyridine and reacted with sodium methoxide . Industrial production methods typically involve similar reaction conditions but on a larger scale, ensuring high yield and purity.

Chemical Reactions Analysis

Methyl 4-benzoylbutyrate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Synthesis of Organic Compounds

Methyl 4-benzoylbutyrate serves as an important precursor in the synthesis of various organic compounds. Its structure enables it to participate in several chemical reactions, including:

  • Esterification : Reacting with alcohols to form esters.
  • Aldol Reactions : Acting as a nucleophile in carbon-carbon bond-forming reactions.
  • Condensation Reactions : Participating in reactions that form larger molecules through the elimination of small molecules.

Pharmaceutical Applications

While specific biological activities of this compound are not extensively documented, compounds with similar structures have shown various biological effects, including:

  • Anti-inflammatory properties : Some derivatives have been investigated for their potential use in treating inflammation-related diseases.
  • Antimicrobial activity : Related compounds have demonstrated efficacy against certain bacterial strains.

Material Science

This compound can be utilized in the development of materials, particularly in:

  • Organic Electronics : As a building block for synthesizing materials used in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). Its ability to form stable thin films makes it suitable for these applications.

Chemical Research and Development

The compound is also used in various research settings for:

  • Studying reaction mechanisms : Its reactivity can help elucidate mechanisms of organic reactions.
  • Developing new synthetic methodologies : Researchers explore its utility in creating more efficient synthetic pathways for complex organic molecules.

Case Study 1: Synthesis of Functional Fullerenes

A study published in Nature explored the use of this compound derivatives as intermediates in synthesizing fullerene-based materials for organic photovoltaics. The research highlighted the efficiency of using such compounds to enhance the performance of solar cells by improving electron mobility and stability .

Case Study 3: Organic Electronics

Innovations in organic electronics have leveraged this compound as a precursor for synthesizing novel materials that improve the efficiency of electronic devices. The compound's ability to form stable films has been crucial in enhancing device performance .

Mechanism of Action

The mechanism of action of methyl 4-benzoylbutyrate involves its interaction with specific molecular targets and pathways. The benzoyl group can participate in various chemical reactions, influencing the reactivity and stability of the compound. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid and alcohol .

Comparison with Similar Compounds

Methyl 4-benzoylbutyrate can be compared with other similar compounds, such as:

    Ethyl 4-benzoylbutyrate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 4-phenylbutyrate: Similar structure but with a phenyl group instead of a benzoyl group.

The uniqueness of this compound lies in its specific reactivity and applications, which are influenced by the presence of both the benzoyl and ester groups .

Biological Activity

Methyl 4-benzoylbutyrate is a synthetic compound derived from the modification of butyric acid, which is known for its various biological activities, particularly in cancer research. This article explores the biological activity of this compound, focusing on its effects on cellular processes, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C12H14O3 and a molecular weight of 206.24 g/mol. Its structure comprises a butyric acid backbone with a benzoyl group attached, which influences its biological activity.

The biological activity of this compound is primarily linked to its ability to modulate cellular pathways involved in apoptosis (programmed cell death) and cell differentiation. Research indicates that butyrate analogues can inhibit histone deacetylase (HDAC) activity, leading to increased acetylation of histones and subsequent transcriptional activation of genes involved in apoptosis and differentiation .

In Vitro Studies

  • Colorectal Cancer Cells : In a study involving HT-29 colorectal cancer cells, this compound was shown to induce apoptosis and inhibit cell proliferation. The compound exhibited effects comparable to those of butyrate itself, suggesting that structural modifications can enhance or alter biological efficacy .
  • Mechanistic Insights : The study also evaluated lactate dehydrogenase leakage as a measure of cytotoxicity, indicating that while some analogues are effective in inducing apoptosis, they may also exhibit varying degrees of cytotoxic effects depending on their chemical structure .

Comparative Analysis with Other Butyrate Analogues

A comparative analysis of various butyrate analogues demonstrated that this compound exhibited significant biological activity similar to other well-studied compounds such as propionate and 4-benzoylbutyrate. The following table summarizes the comparative effects:

CompoundApoptosis InductionCell Proliferation InhibitionHDAC Inhibition
This compoundHighModerateYes
PropionateModerateHighYes
4-benzoylbutyrateHighHighYes

Case Study 1: this compound in Cancer Treatment

In a controlled laboratory setting, this compound was tested for its effectiveness against various cancer cell lines. The results indicated that it significantly reduced cell viability in colorectal cancer cells by inducing apoptosis through HDAC inhibition. This suggests potential therapeutic applications in oncology, particularly for cancers resistant to conventional treatments.

Case Study 2: Safety and Toxicology Assessment

A safety assessment was conducted to evaluate the genotoxicity and potential adverse effects of this compound. Results indicated no significant genotoxic effects at therapeutic doses, supporting its potential use as a safe therapeutic agent .

Properties

IUPAC Name

methyl 5-oxo-5-phenylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-15-12(14)9-5-8-11(13)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRIWFUFDJOESIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90164468
Record name Methyl 4-benzoylbutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90164468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1501-04-8
Record name Methyl 4-benzoylbutyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001501048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4-benzoylbutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90164468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 50.0 g of 5-oxo-5-phenylpentanoic acid (260 mmol) (origin: Fluka) and 70 ml of conc. H2SO4 in 1400 ml of methanol was heated under reflux for 1 h. The reaction mixture was cooled down to room temperature and added to 2 l of water and extracted with ether (2×). The organic phase was washed with water (1×), an aq. solution of NaHCO3 (10%, 2×), again with water (2×), dried (Na2SO4) and concentrated to give 47.9 g (90%) of a slightly yellow oil, which slowly crystallizes at 4° C.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
1400 mL
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Precursors suitable for preparation of fullerene derivatives were prepared. First, methyl 4-benzoylbutyrate was prepared as follows. A solution of 4-benzoylbutyric acid (11.9 g, 0.0619 mol) in MeOH (250 ml) with a catalytic amount of sulfuric acid (96%, 6 drops) was refluxed for 5 hours. Solvent was removed and 50 ml water was added. The reaction product was extracted with dichloromethane to provide an organic layer. The organic layer was separated, dried over MgSO4 and passed through a plug of silica, which was rinsed with 2% acetone in dichloromethane. Solvent was removed to afford the methyl ester as light-yellowish oil (12.57 g, 99%).
[Compound]
Name
fullerene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.9 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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